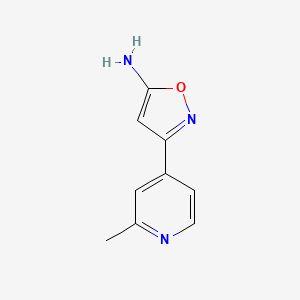
2,6-Dimethyl-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring that is substituted with two methyl groups and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-fluorobenzenesulfonamide typically involves the sulfonation of 2,6-dimethyl-4-fluorobenzene. One common method is to react 2,6-dimethyl-4-fluorobenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl groups to carboxylic acids.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.
Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.
科学的研究の応用
2,6-Dimethyl-4-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-4-fluorobenzenesulfonamide largely depends on its application. In medicinal chemistry, the sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
N-Fluorobenzenesulfonimide: Contains a fluorine atom but has a different sulfonamide structure.
Uniqueness
2,6-Dimethyl-4-fluorobenzenesulfonamide is unique due to the combination of its methyl and fluorine substituents, which can influence its reactivity and interactions with biological targets. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups can lead to unique chemical behavior compared to its analogs.
特性
分子式 |
C8H10FNO2S |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-fluoro-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) |
InChIキー |
SUCXTLMQMDRPDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)






![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)

![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride](/img/structure/B13596071.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)



